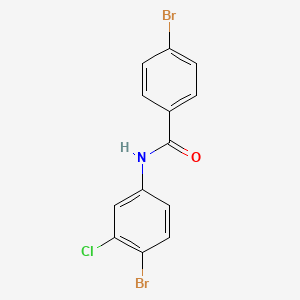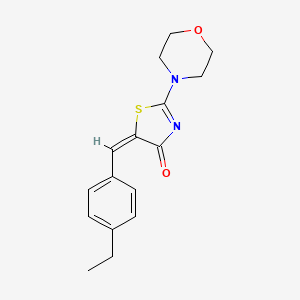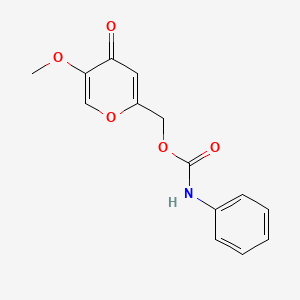
4-bromo-N-(4-bromo-3-chlorophenyl)benzamide
Descripción general
Descripción
The compound 4-bromo-N-(4-bromo-3-chlorophenyl)benzamide is a brominated and chlorinated benzamide derivative, suggesting its potential significance in chemical synthesis and material science due to the presence of reactive halogen groups.
Synthesis Analysis
While direct synthesis information on this compound is not provided, related compounds have been synthesized through various methods involving halogenated starting materials, suggesting possible pathways for its synthesis. For example, derivatives of benzylidene-4-hydroxybenzohydrazide have been synthesized, highlighting techniques that might be adapted for synthesizing halogenated benzamides (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).
Molecular Structure Analysis
Molecular structure analyses of closely related compounds reveal that the bromo and chloro substituents significantly influence the molecular conformation and crystal packing. For instance, in certain derivatives, the molecules exhibit relatively planar structures, with dihedral angles between benzene rings being small, indicative of potential similarities in the molecular structure of this compound (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).
Chemical Reactions and Properties
Specific chemical reactions of this compound are not detailed in the available literature. However, the presence of bromo and chloro groups suggests reactivity towards nucleophilic substitution reactions, potentially serving as precursors for further chemical modifications.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure would be significantly influenced by the halogen atoms present in the compound. Similar compounds have been shown to crystallize in specific space groups with detailed hydrogen bonding and π-π interactions, which could also apply to this compound (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
- A study on the synthesis of various acylthioureas, including derivatives related to 4-bromo-N-(4-bromo-3-chlorophenyl)benzamide, revealed the potential of these compounds in the development of novel antimicrobial agents with antibiofilm properties. The presence of halogen atoms like bromide or chloride significantly enhanced their antipathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu & Chifiriuc, 2011).
Anticonvulsant Activity
- Research on enaminones related to this compound indicated these compounds' potential for anticonvulsant activity. However, studies using the amygdala kindling model showed that specific derivatives were not active against amygdala kindled seizures, highlighting the need for further investigation into their effectiveness and safety (Scott et al., 1993).
Cytotoxicity and Anticancer Potential
- Cytotoxicity studies on chromone derivatives, structurally similar to this compound, have shown promising results in the context of cancer research. These compounds demonstrated significant tumor specificity and potency, offering a potential pathway for developing new anticancer drugs (Shi et al., 2018).
Chemical Synthesis Techniques
- The development of palladium-catalyzed electrochemical C-H bromination methods, using compounds like NH4Br, has been instrumental in the synthesis of aryl bromides, including those related to this compound. This technique avoids chemical oxidants and offers alternative synthesis methods for such compounds (Yang et al., 2019).
Propiedades
IUPAC Name |
4-bromo-N-(4-bromo-3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2ClNO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMAJNRDPGWVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)
![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)


![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)
![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)

![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
